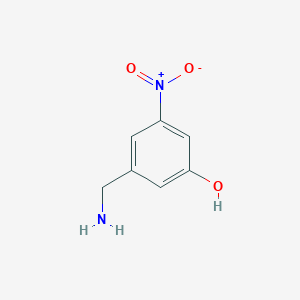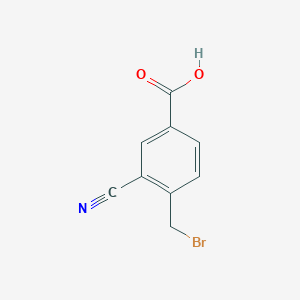
2-(3-Aminophenyl)pyridine-4-carboxylic acid
Overview
Description
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high bioavailability. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, this compound has been reported to modulate the expression of various genes involved in cancer cell survival, proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
The synthesis of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is relatively simple and can be performed using readily available reagents. This compound has been reported to exhibit high purity and yield. However, the stability of this compound in solution may be a limitation for some experiments. Additionally, the solubility of this compound in water is relatively low, which may limit its use in some biological assays.
Future Directions
There are several future directions for the study of 2-(3-Aminophenyl)pyridine-4-carboxylic acid. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and increased potency. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, warrants further investigation. Further studies are also needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis of this compound is relatively simple, and it has been shown to exhibit low toxicity and high bioavailability. This compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, and its potential use as a therapeutic agent warrants further investigation. Future studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Scientific Research Applications
2-(3-Aminophenyl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and exhibit antibacterial activity against gram-positive bacteria.
properties
IUPAC Name |
2-(3-aminophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFASTIBWPWNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686936 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-13-8 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















